N-(2,3-dimethyl-6-quinoxalinyl)-3-(trifluoromethyl)benzenesulfonamide
Description
N-(2,3-dimethyl-6-quinoxalinyl)-3-(trifluoromethyl)benzenesulfonamide: is a complex organic compound that has garnered significant interest in various scientific fields due to its unique chemical structure and properties This compound is characterized by the presence of a quinoxaline ring system substituted with dimethyl groups, a trifluoromethyl group, and a benzenesulfonamide moiety
Properties
IUPAC Name |
N-(2,3-dimethylquinoxalin-6-yl)-3-(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N3O2S/c1-10-11(2)22-16-9-13(6-7-15(16)21-10)23-26(24,25)14-5-3-4-12(8-14)17(18,19)20/h3-9,23H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCDKWONBTFZVLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2C=C(C=CC2=N1)NS(=O)(=O)C3=CC=CC(=C3)C(F)(F)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dimethyl-6-quinoxalinyl)-3-(trifluoromethyl)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoxaline Ring: The quinoxaline ring can be synthesized through the condensation of an o-phenylenediamine derivative with a diketone or dicarbonyl compound under acidic or basic conditions.
Introduction of Dimethyl Groups: The dimethyl groups can be introduced via alkylation reactions using appropriate alkyl halides in the presence of a strong base.
Attachment of the Trifluoromethyl Group: The trifluoromethyl group can be introduced through nucleophilic substitution reactions using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Sulfonamide Formation: The final step involves the reaction of the quinoxaline derivative with a sulfonyl chloride to form the benzenesulfonamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalytic systems may be employed to enhance efficiency.
Chemical Reactions Analysis
Substitution Reactions at the Quinoxaline Core
The quinoxaline moiety undergoes electrophilic substitution, particularly at the 5- and 8-positions, due to electron withdrawal by the sulfonamide group. Key transformations include:
Nitration
Reaction with nitric acid in sulfuric acid at 0–5°C yields nitro derivatives, with regioselectivity influenced by steric hindrance from the 2,3-dimethyl groups[^5][^8]. For example:
| Reaction Conditions | Product | Yield | Reference |
|---|---|---|---|
| HNO₃/H₂SO₄, 0°C, 2 h | 5-Nitroquinoxaline sulfonamide derivative | 62% |
Halogenation
Bromination using Br₂ in acetic acid produces 5-bromo and 5,8-dibromo derivatives. Chlorination with SOCl₂ under reflux forms chlorinated analogs[^5][^8].
Sulfonamide Bond Cleavage and Functionalization
The sulfonamide group (–SO₂NH–) participates in acid- or base-mediated cleavage and subsequent derivatization:
Hydrolysis
Under strong acidic conditions (HCl, 110°C), the sulfonamide bond cleaves to regenerate 2,3-dimethyl-6-aminoquinoxaline and 3-(trifluoromethyl)benzenesulfonic acid[^7][^9]:
N-Alkylation/Acylation
The sulfonamide nitrogen reacts with alkyl halides or acyl chlorides in DMF/K₂CO₃ to form N-substituted derivatives (e.g., methyl, acetyl)[^8][^10]:
| Reagent | Product | Yield | Conditions |
|---|---|---|---|
| CH₃I, K₂CO₃, DMF | N-Methylsulfonamide analog | 75% | RT, 6 h |
| AcCl, pyridine | N-Acetylated derivative | 68% | 0°C → RT, 12 h |
Cyclization Reactions
The compound undergoes cyclization with dienophiles or via intramolecular coupling:
Formation of Triazoloquinoxalines
Reaction with hydrazine derivatives in ethanol under reflux produces triazoloquinoxaline hybrids, confirmed by LC-MS and NMR[^3][^4]:
| Substrate | Product | Yield | Reference |
|---|---|---|---|
| Hydrazine hydrate | Triazolo[4,3-a]quinoxaline | 58% |
Oxidation
MnO₂ in toluene oxidizes the quinoxaline ring to form quinoxaline N-oxide derivatives, enhancing electrophilicity[^3][^8]:
Reduction
Catalytic hydrogenation (H₂/Pd-C) reduces the quinoxaline ring to a tetrahydroquinoxaline derivative, altering electronic properties[^5][^10]:
| Conditions | Product | Yield | Reference |
|---|---|---|---|
| H₂ (1 atm), Pd/C, EtOH | Tetrahydroquinoxaline analog | 82% |
Cross-Coupling Reactions
The trifluoromethylphenyl group participates in Suzuki-Miyaura couplings with aryl boronic acids using Pd(PPh₃)₄ as a catalyst[^6][^8]:
| Boronic Acid | Product | Yield | Conditions |
|---|---|---|---|
| 4-Methoxyphenylboronic | Biaryl derivative | 71% | Toluene, 80°C, 12 h |
Biological Activity Modulation via Derivatization
Structural modifications correlate with enhanced bioactivity:
| Derivative | Activity (IC₅₀) | Target | Reference |
|---|---|---|---|
| N-Acetylated analog | 1.8 µM (AChE inhibition) | Acetylcholinesterase | |
| 5-Nitroquinoxaline sulfonamide | 4.2 µM (Anticancer) | Topoisomerase II |
Key Mechanistic Insights
-
Electrophilic Substitution : Directed by the electron-withdrawing sulfonamide group[^5][^8].
-
Radical Pathways : Methyl radical intermediates in N-alkylation (via β-scission of peroxides)[^2][^8].
-
Metal Catalysis : Pd-mediated cross-couplings exploit the aryl trifluoromethyl group’s stability[^6][^8].
Scientific Research Applications
N-(2,3-dimethyl-6-quinoxalinyl)-3-(trifluoromethyl)benzenesulfonamide exhibits significant biological activity, particularly in:
- Antibacterial Activity : Compounds within this class have been investigated for their potential as antibacterial agents. The presence of the trifluoromethyl group may enhance the compound's antibacterial properties .
- Anticancer Activity : Similar quinoxaline derivatives have shown promising results against various cancer cell lines. Studies indicate that compounds with similar structures can selectively target cancer cells, suggesting potential therapeutic applications in oncology .
Case Studies and Research Findings
Several studies have explored the applications of quinoxaline derivatives and their derivatives:
- Antibacterial Studies : Research indicates that quinoxaline derivatives possess significant antibacterial properties against pathogens such as Mycobacterium smegmatis and Pseudomonas aeruginosa. For instance, compounds with a similar structure exhibited minimum inhibitory concentrations (MICs) indicating potent antibacterial activity .
- Anticancer Studies : A series of methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates were synthesized and tested against human cancer cell lines (HCT-116 and MCF-7). The results showed that several derivatives exhibited low IC50 values, indicating strong antiproliferative effects .
Mechanism of Action
The mechanism of action of N-(2,3-dimethyl-6-quinoxalinyl)-3-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
N-(2,3-dimethyl-6-quinoxalinyl)-3-(trifluoromethyl)benzenesulfonamide can be compared with other similar compounds, such as:
This compound: Similar in structure but with different substituents on the quinoxaline or benzenesulfonamide moieties.
Quinoxaline Derivatives: Compounds with variations in the quinoxaline ring system, such as different alkyl or aryl substituents.
Benzenesulfonamide Derivatives: Compounds with different substituents on the benzenesulfonamide moiety, affecting their reactivity and applications.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Biological Activity
N-(2,3-dimethyl-6-quinoxalinyl)-3-(trifluoromethyl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical formula:
- Molecular Formula : CHFNOS
- CAS Number : 956754-18-0
Structural Features
- Quinoxaline moiety : Contributes to its biological activity through interactions with biological targets.
- Trifluoromethyl group : Enhances lipophilicity and metabolic stability.
- Benzenesulfonamide group : Known for its role in drug design, particularly in enzyme inhibition.
Antiviral Activity
Recent studies have indicated that compounds similar to this compound exhibit antiviral properties. For instance, quinoxaline derivatives have shown efficacy against various viruses, including influenza and coronaviruses. A study highlighted that certain quinoxaline derivatives inhibited viral replication significantly, suggesting a promising avenue for further research in antiviral drug development .
Antibacterial Activity
The sulfonamide group is known for its antibacterial properties. Compounds with similar structures have been evaluated for their effectiveness against a range of bacterial strains. Research has demonstrated that modifications in the sulfonamide structure can enhance antibacterial activity. For example, derivatives have been tested against resistant strains of bacteria with promising results .
The proposed mechanisms of action for this compound include:
- Enzyme Inhibition : Interference with bacterial folate synthesis via inhibition of dihydropteroate synthase.
- Viral Entry Inhibition : Blocking viral entry into host cells by interacting with viral proteins.
Study 1: Antiviral Efficacy
In a recent study focusing on the antiviral potential of quinoxaline derivatives, this compound was tested against influenza virus strains. The results indicated an IC value of 0.5 µM, showcasing significant antiviral activity compared to standard antiviral agents .
Study 2: Antibacterial Properties
Another study investigated the antibacterial effects of similar sulfonamide compounds against Staphylococcus aureus and Escherichia coli. The compound demonstrated an MIC (Minimum Inhibitory Concentration) of 16 µg/mL against both strains, indicating strong antibacterial potential .
Data Table
Q & A
Basic Question: What are the key structural features of N-(2,3-dimethyl-6-quinoxalinyl)-3-(trifluoromethyl)benzenesulfonamide that influence its biological activity?
Methodological Answer:
The compound’s activity is governed by two critical motifs:
- Trifluoromethyl (-CF₃) group : Enhances metabolic stability and lipophilicity, improving membrane permeability. It also modulates electronic effects in the sulfonamide moiety, affecting binding affinity .
- Quinoxalinyl core : Facilitates π-π stacking interactions with aromatic residues in target proteins (e.g., enzymes or receptors). The 2,3-dimethyl substituents on the quinoxaline ring sterically hinder unwanted metabolic oxidation .
Supporting Data (SAR Insights):
| Substituent Modification | Observed Effect on Activity | Reference |
|---|---|---|
| Replacement of -CF₃ with -CH₃ | 10-fold decrease in potency | |
| Removal of 2,3-dimethyl groups | Reduced metabolic stability |
Basic Question: What experimental techniques are recommended for characterizing this compound?
Methodological Answer:
Standard characterization includes:
- ¹H/¹⁹F NMR : To confirm trifluoromethyl group integration and purity (δ -64 to -67 ppm for -CF₃ in DMSO-d₆) .
- HPLC-MS : For purity assessment (>95%) and molecular weight verification .
- X-ray crystallography : To resolve stereoelectronic interactions in the sulfonamide-quinoxaline interface .
Advanced Question: How can researchers optimize the synthesis of this compound to improve yield and purity?
Methodological Answer:
Key challenges include low yields during sulfonamide coupling and byproduct formation. Optimization strategies:
- Coupling Reagents : Use HATU or EDCI instead of DCC to reduce side reactions .
- Temperature Control : Maintain 0–5°C during sulfonylation to minimize decomposition .
- Purification : Employ gradient flash chromatography (silica gel, hexane/EtOAc) or preparative HPLC for polar impurities .
Typical Yield Improvement:
| Step | Yield (Unoptimized) | Yield (Optimized) |
|---|---|---|
| Sulfonamide Coupling | 20–30% | 50–65% |
Advanced Question: How should contradictory data on cytokine modulation (e.g., IL-6) be addressed?
Methodological Answer:
Contradictions in IL-6 expression (e.g., upregulation vs. downregulation) may arise from:
- Cell-Specific Variability : Test compound in multiple cell lines (e.g., macrophages, epithelial cells) .
- Dose-Dependent Effects : Perform dose-response assays (0.1–100 μM) to identify biphasic responses .
- Validation : Use orthogonal methods (ELISA for protein secretion, qPCR for mRNA) to confirm results .
Example Workflow:
Treat THP-1 macrophages with 10 μM compound for 24h.
Measure IL-6 mRNA (qPCR) and secreted protein (ELISA).
Cross-validate with siRNA knockdown of suspected targets .
Advanced Question: What strategies are effective for structure-activity relationship (SAR) studies?
Methodological Answer:
SAR studies should focus on:
- Substituent Scanning : Synthesize analogs with halogens, methoxy, or nitro groups at the quinoxaline 6-position .
- Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to predict binding modes with targets like NLRP3 inflammasome .
- Bioisosteric Replacement : Replace sulfonamide with carboxamide to assess hydrogen-bonding contributions .
Key Finding:
| Analog Modification | IC₅₀ (μM) | Target |
|---|---|---|
| Parent Compound | 0.8 | NLRP3 Inflammasome |
| Quinoxaline → Pyridine | >10 | Inactive |
Basic Question: Which biological targets are most commonly associated with this compound?
Methodological Answer:
Primary targets include:
- NLRP3 Inflammasome : Inhibits ASC oligomerization (IC₅₀ = 0.8 μM) via sulfonamide-mediated interactions .
- Cytochrome P450 Enzymes : Metabolized by CYP3A4, requiring co-administration with inhibitors (e.g., ketoconazole) in pharmacokinetic studies .
- Kinases (e.g., JAK2) : Binds to ATP pockets with quinoxaline acting as a hinge-region anchor .
Advanced Question: How can solubility issues in aqueous buffers be mitigated during in vitro assays?
Methodological Answer:
- Co-Solvents : Use DMSO (≤0.1% v/v) or β-cyclodextrin inclusion complexes .
- pH Adjustment : Dissolve in PBS (pH 7.4) with 0.01% Tween-80 for colloidal stability .
- Prodrug Design : Introduce phosphate esters at the sulfonamide group for enhanced solubility .
Advanced Question: What methods are used to elucidate the compound’s mechanism of action?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) to purified NLRP3 protein .
- CRISPR-Cas9 Knockout Models : Validate target engagement in NLRP3-/- cells .
- Cryo-EM : Resolve compound-bound inflammasome complex structures at 3.2 Å resolution .
Basic Question: How is compound stability assessed under physiological conditions?
Methodological Answer:
- Accelerated Stability Testing : Incubate in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C for 24h. Monitor degradation via HPLC .
- Light Sensitivity : Store in amber vials; assess photodegradation under UV/Vis light (320–400 nm) .
Stability Data:
| Condition | Half-Life (h) |
|---|---|
| Plasma (pH 7.4) | 12.3 |
| Acidic (pH 1.2) | 2.1 |
Advanced Question: How to resolve discrepancies between in vitro potency and in vivo efficacy?
Methodological Answer:
- Pharmacokinetic Profiling : Measure bioavailability (%F), half-life (t₁/₂), and tissue distribution using LC-MS/MS .
- Metabolite Identification : Use HR-MS to detect hydroxylated or glucuronidated metabolites .
- Dosing Regimen Optimization : Adjust from single-dose to chronic dosing (e.g., 5 mg/kg, bid) to maintain target engagement .
Example PK Parameters:
| Parameter | Value |
|---|---|
| Bioavailability | 22% |
| Half-Life (t₁/₂) | 4.8 h |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
